5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide

Description

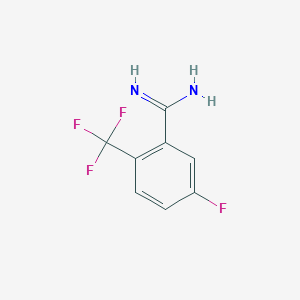

5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position, with a carboximidamide (-C(=NH)NH₂) functional group. The fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical for bioavailability and tissue penetration in therapeutic applications .

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWZJGQSNHPWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted aromatic compounds .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

- Biological Activity Investigation : Research has focused on the compound's potential biological activities, including its interactions with biomolecules. Studies have indicated that the presence of fluorine enhances binding affinity to certain enzymes or receptors, which could modulate their activity.

Medicine

- Pharmaceutical Development : The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its mechanism of action involves interactions that may inhibit specific enzymes linked to diseases such as diabetes mellitus and obesity .

Industry

- Agrochemical Development : 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide is utilized in developing agrochemicals with enhanced stability and reactivity profiles, contributing to more effective pest control solutions.

Case Study 1: Antimicrobial Activity

Research has demonstrated that related fluorinated compounds exhibit significant antimicrobial properties. For instance, studies on similar structures have shown moderate activity against pathogens like Escherichia coli and Candida albicans, suggesting potential for this compound in antimicrobial applications .

Case Study 2: Diabetes Treatment

The compound's role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor has been investigated for its therapeutic potential in treating type II diabetes mellitus. By inhibiting DPP-IV activity, these compounds can enhance insulin secretion and improve glucose metabolism .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of fluorinated derivatives |

| Biology | Biological activity investigation | Enzyme binding studies |

| Medicine | Drug development | DPP-IV inhibitors for diabetes |

| Industry | Agrochemical development | Enhanced pest control formulations |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide with structurally similar carboximidamide derivatives, emphasizing substituent effects on physicochemical and pharmacological properties:

Key Observations:

Metabolic Stability: Fluorinated groups (e.g., -CF₃) are known to block metabolic hotspots, as seen in trifluorothymidine (F3TdR), which resists pyrimidine ring degradation . This contrasts with sulfonyl- or thiazole-containing analogs, which may undergo faster enzymatic modification.

Hydrogen-Bonding Capacity : The carboximidamide group enables strong interactions with biological targets, similar to amidine-containing drugs like pentamidine.

Pharmacokinetic and Mechanistic Insights from Related Fluorinated Compounds

While direct data for This compound are unavailable, evidence from fluorinated pyrimidines (e.g., 5-fluorouracil, F3TdR) provides insights:

- Metabolism: Fluorinated compounds often exhibit prolonged half-lives due to resistance to enzymatic degradation.

- Distribution : Fluorine substitution enhances blood-brain barrier penetration, as observed with 5-fluorouracil and F3TdR in cerebrospinal fluid .

- Toxicity Profile : Slow degradation of fluorinated drugs (e.g., F3TdR) correlates with increased toxicity, suggesting that metabolic stability must be balanced with clearance rates .

Biological Activity

5-Fluoro-2-(trifluoromethyl)benzenecarboximidamide is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. The structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1378875-08-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It may bind to receptors involved in signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds similar to this compound showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition was reversible by thymidine, suggesting a mechanism involving nucleotide release .

- Inhibition of Prostaglandin E Synthase : Another investigation identified derivatives of fluorinated compounds that inhibited microsomal prostaglandin E synthase (mPGES-1), a target for inflammatory diseases. One derivative exhibited an IC50 value of 8 nM, indicating strong inhibitory potential .

- Synthesis and Biological Evaluation : Research has synthesized various analogues of the compound, evaluating their biological activities against different cancer cell lines. These studies often focus on structure-activity relationships (SAR) to optimize efficacy .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Boronic acid group | Used in organic synthesis |

| 5-Fluoro-2-(trifluoromethyl)benzoic acid | Carboxylic acid group | Exhibits antibacterial properties |

Research Applications

The compound is being explored for various applications:

- Drug Development : Investigated for its potential in designing therapeutics with improved pharmacokinetic properties.

- Agrochemicals : Its unique structure allows for modifications that can enhance efficacy in agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.